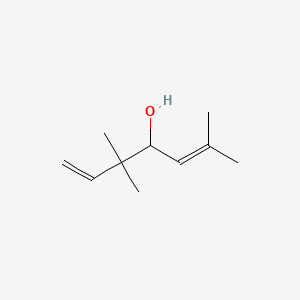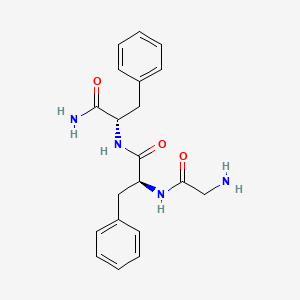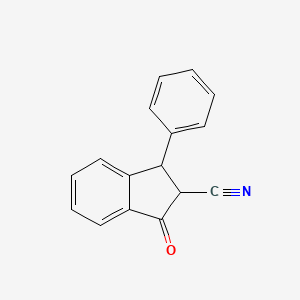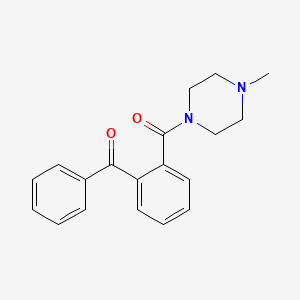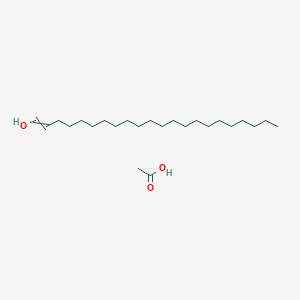
Acetic acid;docos-1-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;docos-1-en-1-ol is a compound that combines acetic acid, a simple carboxylic acid, with docos-1-en-1-ol, an unsaturated long-chain alcohol Acetic acid is well-known for its role in vinegar, while docos-1-en-1-ol is a fatty alcohol derived from natural sources
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;docos-1-en-1-ol typically involves the esterification reaction between acetic acid and docos-1-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond . The reaction can be represented as follows:
CH3COOH+CH3(CH2)20CH=CH2OH→CH3COOCH2(CH2)20CH=CH2+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes utilize continuous reactors where acetic acid and docos-1-en-1-ol are mixed in the presence of an acid catalyst. The reaction mixture is heated, and the ester product is continuously removed to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;docos-1-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group in docos-1-en-1-ol can be oxidized to form a carboxylic acid.
Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) can attack the ester bond.
Major Products Formed
Oxidation: Docosanoic acid and acetic acid.
Reduction: Docos-1-en-1-ol and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid;docos-1-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on cell membranes due to its long-chain alcohol component.
Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of acetic acid;docos-1-en-1-ol involves its interaction with biological membranes. The long-chain alcohol component can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . Additionally, the acetic acid component can act as an antimicrobial agent by disrupting microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Acetic acid;docosanol: Similar structure but with a saturated alcohol.
Acetic acid;oleyl alcohol: Contains a different unsaturated long-chain alcohol.
Acetic acid;stearyl alcohol: Contains a saturated long-chain alcohol.
Uniqueness
Acetic acid;docos-1-en-1-ol is unique due to its combination of acetic acid and an unsaturated long-chain alcohol. This combination imparts distinct chemical and physical properties, such as enhanced membrane interaction and potential antimicrobial activity, which are not observed in similar compounds .
Properties
CAS No. |
29968-19-2 |
|---|---|
Molecular Formula |
C24H48O3 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
acetic acid;docos-1-en-1-ol |
InChI |
InChI=1S/C22H44O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;1-2(3)4/h21-23H,2-20H2,1H3;1H3,(H,3,4) |
InChI Key |
ZMMBUHUJVJOYII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC=CO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)
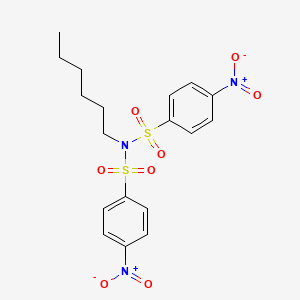
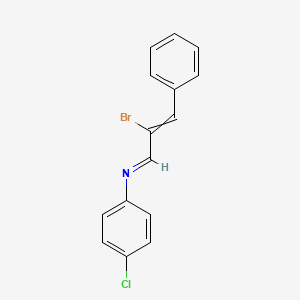

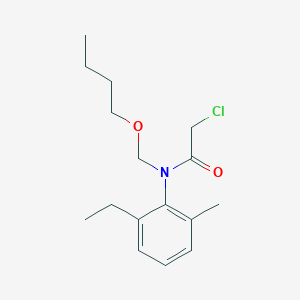
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)
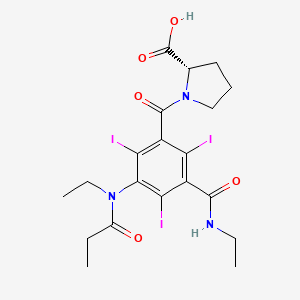
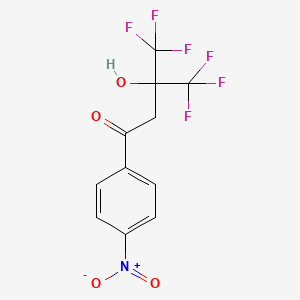
![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
